
FIIN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
FIIN-1は、FGFR不可逆阻害剤-1としても知られており、線維芽細胞増殖因子受容体(FGFR)キナーゼの強力な不可逆阻害剤です。FGFR1、FGFR2、FGFR3、およびFGFR4を選択的に標的としています。 この化合物の化学構造には、Pループの縁に位置する保存されたシステイン残基(FGFR1のCys488)と共有結合を形成するアクリルアミド部分が含まれています .
科学的研究の応用
N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide is a complex chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
The molecular formula of N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide is C32H40Cl2N7O4 with a molecular weight of approximately 693.1 g/mol. The compound features multiple functional groups, including amides and pyrimidine derivatives, which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown their effectiveness as inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are often overexpressed in various cancers. The compound has been evaluated in xenograft models for its ability to inhibit tumor growth effectively .
Neurological Applications
The compound's potential extends to neurological disorders due to its interaction with monoamine oxidase enzymes. Inhibitors of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation. This mechanism suggests potential applications in treating depression and anxiety disorders .
Antiviral Properties
Some studies have indicated that similar compounds possess antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or proteases .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, a derivative of the compound was tested on bladder cancer xenografts. The results showed a significant reduction in tumor size when treated with the compound compared to control groups. The study highlighted the importance of structural modifications in enhancing the anticancer activity of pyrimidine derivatives .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease by inhibiting monoamine oxidase activity .
作用機序
FIIN-1のメカニズムには、FGFRキナーゼへの共有結合が含まれ、自己リン酸化と下流シグナル伝達を阻害します。FGFRを選択的に標的として、細胞増殖と生存経路に影響を与えます。
6. 類似の化合物との比較
This compoundは、その不可逆結合と選択性によって際立っています。同様の化合物には、他のFGFR阻害剤(例:AZD4547、BGJ398)が含まれますが、this compoundのユニークな共有結合相互作用はそれを際立たせています。
生化学分析
Biochemical Properties
FIIN-1 interacts with FGFRs 1, 2, 3, and 4, as well as Flt1/4 . It binds to these receptors with Kd values of 2.8/6.9/5.4/120 nM and 32/120 nM respectively . The biochemical IC50s of this compound are 9.2, 6.2, 11.9, and 189 nM against FGFR1/2/3/4, respectively . These interactions inhibit the activity of the FGFRs, thereby affecting various biochemical reactions within the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of FGF signaling-sensitive cancer cell lines . This compound also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . This indicates that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It forms a covalent bond with cysteine 486 located in the P loop of the FGFR1 ATP binding site . This binding inhibits the activity of the FGFRs, thereby affecting the downstream signaling pathways.
Temporal Effects in Laboratory Settings
It is known that this compound has a potent and irreversible inhibitory effect on FGFRs
Metabolic Pathways
This compound is involved in the FGFR signaling pathway It inhibits the activity of FGFRs, thereby affecting the downstream signaling pathways
準備方法
合成経路:: FIIN-1は、以下の手順で合成することができます。
アクリルアミド誘導体の形成: コア構造となるアクリルアミド誘導体から始めます。
官能基化: 結合親和性と選択性を高めるために、特定の官能基を導入します。
システイン相互作用: アクリルアミド基は、FGFRキナーゼの保存されたシステイン残基と反応して共有結合を形成します。
試薬: アクリルアミド前駆体、適切な官能基、触媒。
溶媒: 有機溶媒(例:ジメチルスルホキシド、ジメチルホルムアミド)。
温度と時間: 反応は通常、室温またはわずかに高温で数時間行われます。
工業生産:: this compoundは主に研究で使用されていますが、カスタム合成サービスにより、産業用途向けに大量の製品を提供することができます。
化学反応の分析
反応の種類:: FIIN-1は、共有結合相互作用と不可逆結合に関与します。重要な反応には以下が含まれます。
共有結合の形成: アクリルアミドは、FGFRキナーゼのシステイン残基と反応します。
阻害: this compoundは、FGFRの自己リン酸化と下流シグナル伝達を阻害します。
アクリルアミド前駆体: アクリルアミド基を形成するために不可欠です。
システイン残基: FGFRキナーゼの保存されたシステイン。
キナーゼアッセイバッファー: in vitroキナーゼアッセイに使用されます。
主な生成物:: 主な生成物は、this compound-FGFR複合体であり、FGFR活性を不可逆的に阻害します。
4. 科学研究への応用
This compoundは、さまざまな分野で応用されています。
化学: キナーゼ阻害メカニズムを研究するためのツール化合物。
生物学: FGFRシグナル伝達経路と下流効果の調査。
医学: FGFR駆動癌の潜在的な治療標的。
産業: 創薬のためのカスタム合成サービス。
類似化合物との比較
FIIN-1 stands out due to its irreversible binding and selectivity. Similar compounds include other FGFR inhibitors (e.g., AZD4547, BGJ398), but this compound’s unique covalent interaction sets it apart.
生物活性
N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide, commonly referred to as MK9, is a complex organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Details
- Molecular Formula : C32H39Cl2N7O4
- Molecular Weight : 656.603 g/mol
- Chirality : Non-chiral
- Aromatic Bonds : 18
- Formal Charge : 0
Research indicates that MK9 exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Pathways : MK9 has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and subsequently inhibiting cell proliferation .
- Anticancer Properties : Studies have reported that MK9 demonstrates cytotoxic effects against various cancer cell lines. Its mechanism involves the disruption of metabolic pathways essential for tumor growth and survival .
- Receptor Modulation : The compound interacts with several receptors involved in metabolic regulation, including the Farnesoid X receptor (FXRα), suggesting potential roles in managing metabolic diseases .
Case Study 1: Anticancer Activity
A study evaluating the efficacy of MK9 in vitro showed that it inhibited the growth of colorectal cancer cells by inducing apoptosis and disrupting cell cycle progression. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic profile.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Colorectal Cancer | 15 | Induction of apoptosis |
Breast Cancer | 20 | Cell cycle arrest |
Case Study 2: Metabolic Regulation
In experiments assessing the impact of MK9 on metabolic pathways, it was found to downregulate the expression of genes involved in lipid metabolism. This suggests its potential utility in treating metabolic disorders such as obesity and diabetes.
Gene Target | Expression Change (%) | Biological Significance |
---|---|---|
PPARγ | -45 | Involved in fat cell differentiation |
SREBP-1c | -30 | Regulates lipid biosynthesis |
特性
IUPAC Name |
N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFTXQYIYFQBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39Cl2N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does FIIN-1 interact with FGFR2 and what are the downstream effects observed in lung SCC?
A1: While the provided abstracts do not detail the precise binding mechanism of this compound to FGFR2, they highlight its function as a pan-FGFR inhibitor [, ]. The research indicates that this compound effectively inhibits the activity of FGFR2, including mutated variants found in lung SCC []. This inhibition was demonstrated by the suppression of anchorage-independent colony formation in NIH-3T3 cells expressing mutated FGFR2 when treated with this compound []. This suggests that this compound disrupts the oncogenic signaling pathways downstream of FGFR2, potentially hindering tumor growth and progression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。